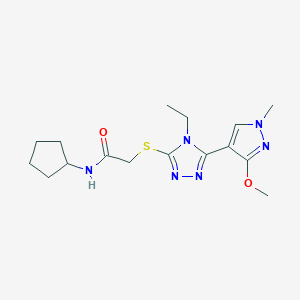
5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as 5-CPC, is a chemical compound that has been the subject of much scientific research in recent years. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. 5-CPC has a variety of uses, from laboratory experiments to medical applications.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Drug Development
This compound has been studied for its potential as an anticonvulsant drug candidate . Research indicates that derivatives of this compound, such as 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), show promise in protecting mice from maximal electroshock-induced seizures . The compound’s influence on voltage-gated sodium channels contributes to its anticonvulsant activity, which is crucial for the development of new treatments for epilepsy .
Neurodegenerative Disease Research
The compound’s derivatives are also being explored for their role in neurodegenerative diseases like epilepsy. Chronic administration studies are aimed at understanding the long-term effects of such compounds on living organisms, which is vital for assessing the safety and efficacy of new pharmacological treatments .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicological impact of this compound is essential for drug development. Studies have been conducted to evaluate its behavior in biological systems, including its permeability across the blood-brain barrier and its chronic effects on living organisms .
Oxidative Phosphorylation Research
Compounds structurally related to 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, such as carbonyl cyanide 3-chlorophenylhydrazone, are widely used as uncouplers of oxidative phosphorylation. This application is significant in the study of mitochondrial function and energy metabolism .
Molecular Mechanism Elucidation
Research into the molecular mechanisms of action of this compound and its derivatives can provide insights into their potential therapeutic effects. This includes understanding how they interact with biological targets and the downstream effects of these interactions .
Drug Synergy and Interaction Studies
The compound has been used to study drug-drug interactions , particularly in the context of antiepileptic drugs. Investigations into how it influences the anticonvulsant action of other drugs can lead to optimized combination therapies for better management of epilepsy .
Safety Profiling
Safety profiling is a critical aspect of drug development. Research involving this compound includes assessing its safety margins , side effects , and long-term impact on various physiological systems to ensure that it can be safely administered over time .
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-3-1-2-8(5-11)10-4-9(6-14)12(16)15-7-10/h1-5,7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFQRXFABBYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)


![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)
![2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide](/img/structure/B2890755.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2890758.png)


![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)
![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)
![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2890769.png)